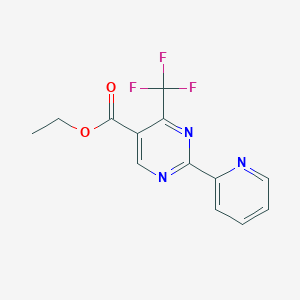

2-(吡啶-2-基)-4-(三氟甲基)嘧啶-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

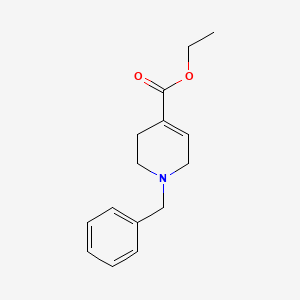

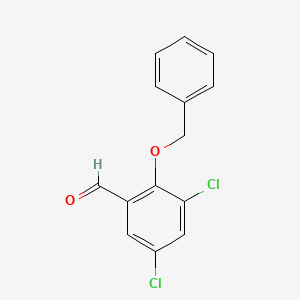

Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene and pyridine, often serves as a core structure for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to achieve the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, which indicates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures . Additionally, the Biginelli reaction, a multi-component chemical reaction that typically produces dihydropyrimidinones, was employed to synthesize novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates using a silica-supported bismuth(III) triflate catalyst .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents affecting their properties and interactions. For example, the crystal structures of certain polysubstituted pyridines were found to be stabilized by intermolecular C-H...O, C-H...F, and C-H...π interactions, which are crucial for understanding the supramolecular aggregation of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Ethyl 2-(pyridin-2-yl)ethanol has been shown to act as a protecting group for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally, demonstrating the chemical versatility of pyrimidine-related structures . Furthermore, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with various dinucleophiles have led to the synthesis of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, showcasing the reactivity of pyrimidinecarboxylates with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group in the compound ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been associated with inhibitory activity against AP-1 and NF-κB mediated gene expression, suggesting that specific functional groups can impart significant biological activities . Additionally, the antioxidant activity of certain pyrimidine derivatives has been evaluated, with some compounds showing potential as antioxidants, which could be correlated with their structure-activity relationship .

科学研究应用

合成与结构应用

衍生物合成2-(吡啶-2-基)-4-(三氟甲基)嘧啶-5-甲酸乙酯及其类似物一直是化学合成中的重点,研究探索了各种衍生物的创建。例如,1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-[3,2-a]吡啶-4-甲酸乙酯衍生物的合成涉及与不同的芳基亚甲基丙二腈衍生物的相互作用。该过程在室温条件下进行,突出了该化合物的反应性和创造结构多样的分子的潜力 (Mohamed, 2021).

区域选择性合成该化合物也已用于区域选择性合成方法。值得注意的是,在微波辐射和无溶剂条件下使用 2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-甲酸乙酯,以产生新型嘧啶并[1,2-a]嘧啶。这种方法强调了该化合物在实现区域选择性中的效用,区域选择性是复杂分子结构合成中的一个关键方面 (Eynde 等,2001).

药理学应用

抑制效应该化合物已显示出对特定细胞过程的抑制作用。合成了 2-[(3-甲基-2,5-二氧代(3-吡咯烷基))氨基]-4-(三氟甲基)嘧啶-5-甲酸乙酯及其类似物,并将其作为 AP-1 和 NF-κB 介导的转录激活的抑制剂进行了测试。这些发现意义重大,因为它们表明了潜在的治疗应用,尤其是在这些途径失调的情况下 (Palanki 等,2002).

催化与合成应用

催化合成在催化合成领域,该化合物已被用于新型衍生物的创建。五氟苯胺三氟甲磺酸盐 (PFPAT) 催化了一系列乙基 4,5-二氢 7-甲基-2-(2-氧代-2H-色满-3-基)-4-氧代-5-芳基-3H-色满[2,3-d]嘧啶-6-甲酸乙酯衍生物的合成。这突出了该化合物在反应中的多功能性及其在有助于开发具有抗菌活性的分子的潜力 (Ghashang 等,2013).

属性

IUPAC Name |

ethyl 2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-2-21-12(20)8-7-18-11(9-5-3-4-6-17-9)19-10(8)13(14,15)16/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFLYSSWKISNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363331 |

Source

|

| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866132-66-3 |

Source

|

| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)